3-Butenamide
Overview
Description
It is a white to off-white solid that is slightly soluble in chloroform and methanol . This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
3-Butenamide, also known as but-3-enamide, is a small molecule with many structural variations . It is often used as a monomer in the synthesis of polymers and as an intermediate in the synthesis of pesticides . .
Mode of Action
It is known that this compound can form a variety of internal hydrogen bonds, among other noncovalent interactions . These interactions could potentially influence its interaction with its targets.
Biochemical Pathways
It is known that this compound can form a variety of internal hydrogen bonds, which could potentially influence various biochemical pathways .
Pharmacokinetics
Computational platforms such as admetlab 30 and admetSAR30 provide comprehensive and efficient platforms for evaluating ADMET-related parameters . These platforms could potentially be used to predict the ADME properties of this compound.
Result of Action
It is known that this compound can form a variety of internal hydrogen bonds, which could potentially influence its molecular and cellular effects .
Action Environment
It is known that this compound can form a variety of internal hydrogen bonds, which could potentially be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
3-Butenamide has a melting point of 66-68°C and a boiling point of 77-78 °C under a pressure of 9 Torr . It has a density of 0.8985 g/cm3 and is slightly soluble in chloroform and methanol . The compound has a predicted pKa value of 16.26±0.40
Cellular Effects
It’s structurally similar compound, Bumetanide, has been shown to modulate neuronal transmembrane Cl− gradients by blocking NKCC1 in the CNS, which has been tested as an anti-seizure agent and as an intervention for neurological disorders .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-documented. Bumetanide, a structurally similar compound, interferes with renal cAMP and/or inhibits the sodium-potassium ATPase pump. It appears to block the active reabsorption of chloride and possibly sodium in the ascending loop of Henle, altering electrolyte transfer in the proximal tubule .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Bumetanide, a structurally similar compound, has been shown to increase the power of alpha oscillations after three months of treatment .
Dosage Effects in Animal Models
Bumetanide, a structurally similar compound, has been shown to reduce cerebral infarct volume and brain edema and improve behavioral recovery in animal models of cerebral ischemia .
Metabolic Pathways
It’s structurally similar compound, 3-Methyl-4-phenyl-3-butenamide, has been shown to undergo three different metabolic processes: aromatic hydroxylation, lactonization, and N-dealkylation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Bumetanide, a structurally similar compound, is rapidly absorbed after oral and intravenous formulations. It is 95% bound to plasma proteins and is eliminated by the metabolism of the butyl side chain and partially removed through urine excretion .
Subcellular Localization
Rna localization, a prevalent mechanism in a variety of cell types, gives precise and efficient control for the translation process .
Preparation Methods
3-Butenamide can be synthesized through several methods. One common synthetic route involves the reaction of butenal with cyanamide. The reaction is typically carried out in a solvent such as methanol at elevated temperatures. The product is then purified through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Butenamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where the amide group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Butenamide is used in a variety of scientific research applications:
Chemistry: It serves as a monomer for polymer synthesis, contributing to the production of resins and plastics.
Biology: It is used as an intermediate in the synthesis of various biologically active compounds.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used as an intermediate in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
3-Butenamide can be compared with other similar compounds such as:
Butanamide: Similar in structure but lacks the double bond present in this compound.
Acrylamide: Contains a similar amide group but with a different carbon chain structure.
Methacrylamide: Similar to acrylamide but with an additional methyl group.
The uniqueness of this compound lies in its double bond, which imparts different reactivity and properties compared to these similar compounds .
Properties
IUPAC Name |
but-3-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-2-3-4(5)6/h2H,1,3H2,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBZJHFBQXYTLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337280 | |
Record name | 3-Butenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28446-58-4 | |
Record name | 3-Butenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80337280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-butenamide?
A1: this compound has the molecular formula C4H7NO and a molecular weight of 85.106 g/mol.
Q2: What are the typical spectroscopic characteristics of this compound?
A2: While specific spectroscopic data is limited in the provided research, this compound and its derivatives are commonly characterized using techniques like 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry. [] These methods help identify key functional groups and structural features.
Q3: Are there alternative synthetic routes to access this compound?
A3: Yes, besides the classical synthesis, a new method for obtaining manganese(III) complexes with this compound derivatives involves electrochemical oxidation of a manganese anode in the presence of the ligand. []
Q4: What is unique about the ring-opening reaction of cyclobutenediones with lithium amides?
A5: Unlike organolithiums that add to the carbonyl group, lithium amides induce ring opening of cyclobutenediones through enone cleavage via O- to C-lithium transfer. This pathway provides access to 2-oxobut-3-enamides and tetrasubstituted furans. []
Q5: Can this compound derivatives undergo cyclization reactions?
A6: Yes, N-aryl-3-butenamides can undergo a silver trifluoromethylthioate (AgSCF3)-mediated tandem trifluoromethylthiolation and cyclization. This reaction shows divergent reactivity, yielding either CF3S-substituted 3,4-dihydroquinolin-2-ones or azaspiro[4,5]dienones depending on the reaction conditions. []
Q6: How does this compound behave under pyrolysis conditions?
A7: Computational studies using Density Functional Theory (DFT) suggest that this compound can form precursors to nitrogen oxides (NOx) and undergo cyclization during pyrolysis. []
Q7: What are some potential applications of this compound derivatives in medicinal chemistry?
A8: Derivatives of this compound have shown potential as specific bradycardic agents. For instance, (E)-N-[3-[N'-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methylamino] propyl]-4-[3,4-(methylenedioxy)phenyl]-3-butenamide displayed potent bradycardic activity in isolated guinea pig right atria and anesthetized dogs. []
Q8: How do this compound derivatives interact with biological systems in the context of HIV?
A9: A novel HIV integrase inhibitor, (Z)-4-[5-(2,6-difluorobenzyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridin-3-yl]-4-hydroxy-2-oxo-N-(2-oxopyrrolidin-1-yl)but-3-enamide, has shown potent anti-HIV activity against various HIV isolates. This compound exhibits a dual mechanism of action, targeting both HIV and multidrug-resistant tuberculosis (MDR-TB). [, ]
Q9: What is the metabolic fate of 3-methyl-4-phenyl-3-butenamide?
A10: While specific details on its metabolism are limited in the provided research, 3-methyl-4-phenyl-3-butenamide, a known hypolipidemic compound, undergoes metabolic transformations in biological systems. [] Further research is needed to fully elucidate its metabolic pathways.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.